

# Spectroscopic and Structural Elucidation of Pyralomicin 2c: A Technical Guide

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## Compound of Interest

Compound Name: *Pyralomicin 2c*

Cat. No.: *B15563272*

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## Introduction

**Pyralomicin 2c** is a member of the pyralomicin family of antibiotics, which are isolated from the soil bacterium *Microtetraspora spiralis*. These compounds feature a unique benzopyranopyrrole chromophore. **Pyralomicin 2c**, specifically, is a glycosylated derivative. The antibacterial potency of pyralomicins is influenced by the number and position of chlorine atoms, as well as the nature of the glycone moiety. For instance, Pyralomicin 1c, which has an unmethylated cyclitol glycone, shows greater antibacterial activity than its glucosyl counterpart, **Pyralomicin 2c**<sup>[1][2]</sup>. This guide provides a detailed overview of the spectroscopic data and the experimental protocols used in the structural determination of **Pyralomicin 2c**.

## Spectroscopic Data

The structure of **Pyralomicin 2c** was primarily determined through a series of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the definitive data is located in the primary literature, this section summarizes the expected data presentation.

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For **Pyralomicin 2c**, electrospray ionization (ESI) is a common

method.

Ion	Observed m/z	Calculated m/z	Molecular Formula
[M+H] <sup>+</sup>	Value	Value	C <sub>20</sub> H <sub>21</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>8</sub>
[M+Na] <sup>+</sup>	Value	Value	C <sub>20</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>2</sub> NaO <sub>8</sub>
Other significant fragments	Values	Values	Fragment Formulas

Note: The exact m/z values should be referenced from the primary publication: Kawamura, N., Sawa, R., Takahashi, Y., Isshiki, K., Sawa, T., Naganawa, H., & Takeuchi, T. (1996).

Pyralomicins, novel antibiotics from *Microtetraspora spiralis*. II. Structure determination. The Journal of antibiotics, 49(7), 651-656.

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for elucidating the detailed chemical structure and stereochemistry of **Pyralomicin 2c**. The following tables represent the expected format of the reported data.

### <sup>1</sup>H NMR Spectroscopic Data for **Pyralomicin 2c**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
e.g., H-2	Value	e.g., d	Value
...	...	...	...

### <sup>13</sup>C NMR Spectroscopic Data for **Pyralomicin 2c**

Position	Chemical Shift (δ, ppm)
e.g., C-1	Value
...	...

Note: The specific chemical shifts, multiplicities, and coupling constants are detailed in the primary literature and should be consulted for precise values.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following are detailed methodologies for the key experiments.

### Mass Spectrometry

Low-resolution electrospray ionization (ESI) mass spectra are typically recorded on a liquid chromatograph-ion trap mass spectrometer. For high-resolution data, a time-of-flight (TOF) or Orbitrap mass analyzer can be used.

- **Sample Preparation:** A purified sample of **Pyralomicin 2c** is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- **Instrumentation:** A high-performance liquid chromatography (HPLC) system is coupled to the mass spectrometer. A C18 column is commonly used for separation.
- **Chromatographic Conditions:** A gradient elution is typically employed, for example, starting with a high percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile or methanol.
- **Mass Spectrometer Settings:**
  - **Ionization Mode:** Electrospray Ionization (ESI), positive or negative mode.
  - **Capillary Voltage:** ~3.5-4.5 kV.
  - **Drying Gas Flow:** Dependent on the instrument, typically around 8-12 L/min.
  - **Gas Temperature:** 300-350 °C.
  - **Mass Range:** A suitable range to detect the expected molecular ion, e.g., m/z 100-1000.

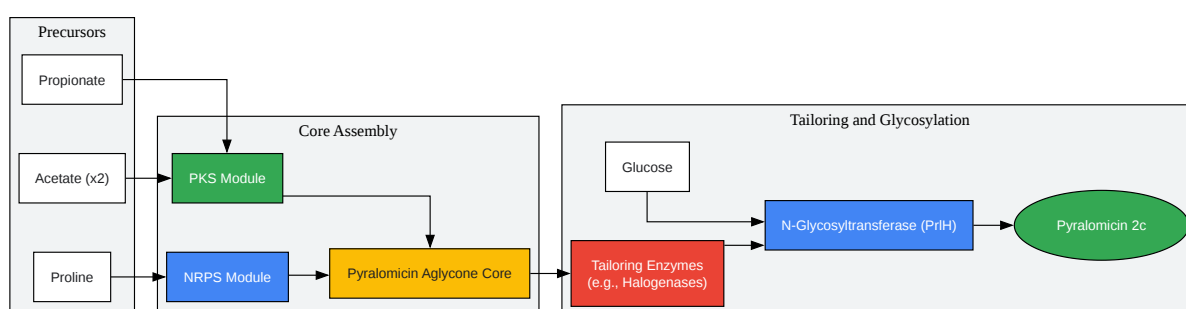
### NMR Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

- **Sample Preparation:** Approximately 5-10 mg of **Pyralomicin 2c** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD). Tetramethylsilane (TMS) is often used as an internal standard.
- **<sup>1</sup>H NMR Spectroscopy:**
  - Standard one-dimensional <sup>1</sup>H NMR spectra are acquired to identify proton chemical shifts, multiplicities, and coupling constants.
  - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Spectroscopy:**
  - Proton-decoupled <sup>13</sup>C NMR spectra are acquired to determine the chemical shifts of all carbon atoms.
  - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- **2D NMR Spectroscopy:**
  - COSY (Correlation Spectroscopy): To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond <sup>1</sup>H-<sup>13</sup>C correlations.
  - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range <sup>1</sup>H-<sup>13</sup>C correlations (2-3 bonds), which is crucial for assembling the molecular structure.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

## Biosynthetic Pathway of Pyralomicins

The biosynthesis of the pyralomicin core involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery[1]. The aglycone is assembled from proline, two acetate units, and one propionate unit[3]. The following diagram illustrates a conceptual workflow for the biosynthesis.



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Caption: Conceptual workflow of **Pyralomicin 2c** biosynthesis.

## Conclusion

The structural elucidation of **Pyralomicin 2c** relies on a combination of advanced spectroscopic techniques. This guide has outlined the key data and experimental protocols necessary for such an undertaking. For drug development professionals, a thorough understanding of the compound's structure and stereochemistry is paramount for understanding its mechanism of action and for any future synthetic modifications aimed at improving its therapeutic properties. Researchers are encouraged to consult the primary literature for the specific, detailed spectroscopic data.

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